Antimalarial IC50 vs. Plasmodium falciparum: Hexyl Gallate Outperforms Gallic Acid by >1,770-Fold
In a head-to-head synthesis and screening study of 14 alkyl gallate esters against Plasmodium falciparum, hexyl gallate exhibited an IC50 of 0.11 mM, representing a >1,770-fold improvement over the parent gallic acid (IC50 = 194.86 mM) and a 4.5-fold improvement over the clinical comparator artemisinin (IC50 = 0.5 mM) [1]. Methyl gallate (IC50 = 0.03 mM) was the only compound more potent than hexyl gallate in this series, while propyl gallate, butyl gallate, and trimethoxy methyl gallate showed lower antimalarial activity than gallic acid, demonstrating that antimalarial potency is not monotonic with chain length [1].
| Evidence Dimension | In vitro antimalarial activity (IC50 against Plasmodium falciparum) |
|---|---|
| Target Compound Data | Hexyl gallate IC50 = 0.11 mM |
| Comparator Or Baseline | Gallic acid IC50 = 194.86 mM; Artemisinin IC50 = 0.5 mM; Methyl gallate IC50 = 0.03 mM |
| Quantified Difference | Hexyl gallate is >1,770× more potent than gallic acid and 4.5× more potent than artemisinin; 3.7-fold less potent than methyl gallate |
| Conditions | In vitro culture of P. falciparum; esterification of gallic acid with alkyl alcohols; activity expressed as IC50 (mM) |
Why This Matters
For antimalarial drug discovery programs, hexyl gallate provides a >1,700-fold gain over the natural scaffold (gallic acid) while avoiding the synthetic complexity of the most potent analog (methyl gallate), offering a balance of potency, tractable lipophilicity, and a differentiated IP position.
- [1] Arsianti A, Astuty H, Fadilah, Simadibrata DM, Adyasa ZM, Amartya D, Bahtiar A, Tanimoto H, Kakiuchi K. Synthesis and in vitro antimalarial activity of alkyl esters of gallate as a growth inhibitor of Plasmodium falciparum. Orient J Chem. 2018;34(2):655-662. doi:10.13005/ojc/340201 View Source
